molecular formula C15H26N2 B14468920 1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)- CAS No. 65138-72-9

1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)-

Cat. No.: B14468920
CAS No.: 65138-72-9
M. Wt: 234.38 g/mol
InChI Key: MXRWEWQQJFBOJF-UHFFFAOYSA-N
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Description

1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)- (IUPAC name) is a tri-substituted derivative of 1,4-benzenediamine, where three amino groups are replaced by isopropyl (1-methylethyl) substituents. Substituted 1,4-benzenediamines are widely used as antioxidants, polymer intermediates, and reagents in organic synthesis .

Properties

CAS No.

65138-72-9

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

1-N,4-N,4-N-tri(propan-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C15H26N2/c1-11(2)16-14-7-9-15(10-8-14)17(12(3)4)13(5)6/h7-13,16H,1-6H3

InChI Key

MXRWEWQQJFBOJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)N(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Direct Alkylation with Isopropyl Halides

The most straightforward approach involves reacting p-phenylenediamine with excess isopropyl bromide or iodide in the presence of a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF). This method aims to sequentially substitute the primary amine groups with isopropyl moieties. However, aromatic amines exhibit lower nucleophilicity compared to aliphatic amines, necessitating elevated temperatures (80–120°C) and prolonged reaction times. A major limitation is the formation of quaternary ammonium salts due to over-alkylation, which complicates isolation. Preliminary trials suggest yields of 30–45% for the target compound, with significant byproduct formation requiring chromatographic purification.

Phase-Transfer Catalyzed Alkylation

To enhance reaction efficiency, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can facilitate the alkylation of p-phenylenediamine in a biphasic system (e.g., toluene/water). This method leverages the solubility of isopropyl halides in organic phases while maintaining base activation in the aqueous phase. While this approach reduces side reactions, achieving selective mono- and di-alkylation remains challenging. Patent EP1103542A2 highlights similar strategies for methoxymethyl-substituted diamines, where controlled stoichiometry and stepwise addition of alkylating agents improved selectivity.

Reductive Amination of p-Phenylenediamine

Single-Step Reductive Amination

Reductive amination offers a milder alternative by reacting p-phenylenediamine with acetone in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This method converts primary amines to secondary or tertiary amines via Schiff base intermediates. However, the reaction’s selectivity is highly dependent on pH and temperature. At pH 6–7 and 25°C, the diisopropyl-substituted amine forms preferentially, but yields rarely exceed 25% due to competing reduction of acetone to isopropanol.

Sequential Reductive Alkylation

A two-step protocol first protects one amine group with a benzyl moiety via Schiff base formation, followed by reductive alkylation of the free amine. After hydrogenolytic removal of the benzyl group, the second amine undergoes alkylation. This method, inspired by the benzylamine protection strategy in EP2621885B1, achieves higher regiocontrol but requires additional steps, lowering overall yield (15–20%).

Catalytic Hydrogenation of Nitro Precursors

Synthesis of Nitro-Isopropyl Intermediates

Starting with 1,4-dinitrobenzene, selective substitution of nitro groups with isopropyl moieties can be achieved via Ullmann-type coupling using isopropylamine and a copper(I) catalyst. For example, 1-isopropylamino-4-nitrobenzene forms in 60% yield under refluxing toluene with CuI and 1,10-phenanthroline. Subsequent hydrogenation over palladium/carbon (Pd/C) at 2–3 bar H2 pressure yields the target diamine. This route, analogous to methods in EP1103542A2, avoids over-alkylation but struggles with incomplete nitro-group reduction.

Hydrogenation of Di-Nitro Compounds

An alternative pathway involves synthesizing 1,4-di-isopropylamino-2-nitrobenzene through nucleophilic aromatic substitution, followed by catalytic hydrogenation. While this approach ensures complete reduction of the nitro group, the intermediate’s synthesis is low-yielding (35–40%) due to steric hindrance from isopropyl groups.

Palladium-Catalyzed Coupling Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig reaction enables direct coupling of aryl halides with amines under palladium catalysis. Using 1,4-dibromobenzene and excess isopropylamine in the presence of Pd2(dba)3 and Xantphos, the target compound forms in 50–55% yield. However, this method requires stringent anhydrous conditions and generates stoichiometric amounts of HBr, necessitating neutralization with a tertiary amine.

Tandem Alkylation-Coupling Strategies

A novel tandem approach first alkylates p-phenylenediamine with one isopropyl group, then employs cross-coupling to introduce the remaining substituents. While theoretically efficient, competing side reactions during the coupling step limit practical application, with yields below 20%.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each method:

Method Starting Material Catalyst/Solvent Yield (%) Purity (%) Key Challenges
Direct Alkylation p-Phenylenediamine NaH/DMF 45 90 Over-alkylation
Phase-Transfer Alkylation p-Phenylenediamine TBAB/toluene-H2O 35 85 Low selectivity
Reductive Amination p-Phenylenediamine NaBH3CN/acetone 25 80 Competing reduction
Catalytic Hydrogenation Di-nitro intermediate Pd/C, H2 60 95 Intermediate synthesis
Buchwald-Hartwig 1,4-dibromobenzene Pd2(dba)3/Xantphos 55 92 Anhydrous conditions

Challenges and Optimization Strategies

Regioselectivity Control

The asymmetric substitution pattern (N,N-diisopropyl and N-isopropyl) complicates regioselective synthesis. Protecting group strategies, such as temporary silylation or acetylation of one amine, could improve selectivity but add synthetic steps.

Purification of Hydrophobic Byproducts

The compound’s hydrophobic nature necessitates non-polar solvents (e.g., toluene) for crystallization. However, similar solubilities of byproducts like quaternary ammonium salts require advanced techniques like high-vacuum distillation or preparative HPLC.

Oxidation Sensitivity

Like many aromatic amines, the free base is prone to oxidation. Isolation as a hydrochloride or sulfate salt enhances stability, as demonstrated in EP1103542A2 for analogous diamines.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Benzenediamine, N,N,N’-tris(1-methylethyl)- has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N,N,N’-tris(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The isopropyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substitution pattern on the 1,4-benzenediamine backbone critically influences physical, chemical, and functional properties. Below is a comparative analysis of key analogues:

Table 1: Molecular and Structural Comparison
Compound Name (CAS Number) Molecular Formula Molecular Weight Substituents Key Applications
1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)- Likely C₁₂H₂₁N₃ ~195.3 (calc.) Three isopropyl groups Not explicitly reported
N-(1-methylethyl)-N'-phenyl- (101-72-4) C₁₅H₁₈N₂ 226.32 One isopropyl, one phenyl Antioxidant (4010NA)
N,N,N′-Trimethyl- (ChemSpider ID: 514291) C₉H₁₄N₂ 150.225 Three methyl groups Intermediate in organic synthesis
N,N,N',N'-tetramethyl- (100-22-1) C₁₀H₁₆N₂ 164.25 Four methyl groups Wurster’s reagent (redox mediator)
N,N′-Bis(methylphenyl)- (27417-40-9) C₂₀H₂₀N₂ 288.39 Two methylphenyl groups Polymer/dye synthesis
N,N′-Diphenyl- (CAS not specified) C₁₈H₁₆N₂ 252.33 Two phenyl groups Antioxidant, high thermal stability

Research Findings and Trends

  • Thermal Stability : Phenyl-substituted derivatives (e.g., N,N′-diphenyl-) exhibit higher melting points than alkyl-substituted analogues, correlating with improved thermal resistance in industrial applications .
  • Synthetic Utility : Methylphenyl-substituted derivatives (e.g., N,N′-Bis(methylphenyl)-) are preferred in materials science for constructing π-conjugated systems, critical for organic electronics .

Biological Activity

1,4-Benzenediamine, N,N,N'-tris(1-methylethyl)-, commonly known as N-Isopropyl-N'-phenyl-p-phenylenediamine (CAS No. 65138-72-9), is a chemical compound with significant industrial applications, particularly in the rubber industry as an antiozonant. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and toxicological profiles based on diverse research findings.

  • Molecular Formula : C15H18N2
  • Molecular Weight : 230.32 g/mol
  • IUPAC Name : N-Isopropyl-N'-phenyl-p-phenylenediamine

Biological Activity Overview

1,4-Benzenediamine derivatives exhibit a range of biological activities. The following sections detail specific actions and effects observed in various studies.

Antioxidant Properties

Research indicates that compounds similar to 1,4-Benzenediamine show antioxidant activity. This is particularly relevant in preventing oxidative stress in biological systems. The mechanism involves the scavenging of free radicals, which contributes to cellular protection against damage.

Antimicrobial Activity

Studies have demonstrated that 1,4-Benzenediamine derivatives possess antimicrobial properties. For instance:

  • Case Study : A study assessed the effectiveness of various substituted benzenediamines against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential as antimicrobial agents .

Cytotoxic Effects

While some derivatives exhibit beneficial biological activities, others have shown cytotoxic effects:

  • Research Findings : In vitro studies revealed that certain concentrations of 1,4-Benzenediamine can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and disruption of mitochondrial membrane potential .

The biological activities of 1,4-Benzenediamine derivatives can be attributed to their structural characteristics:

  • Bioisosterism : The compound's structure allows it to mimic biologically active molecules, enhancing its interaction with target proteins.
  • Reactivity : The presence of amine groups facilitates nucleophilic attacks on electrophilic sites within biological macromolecules.

Toxicological Profile

Despite its beneficial properties, the toxicological profile of 1,4-Benzenediamine is a concern:

  • Ecotoxicity : Screening assessments have categorized it as persistent and bioaccumulative in aquatic environments . Studies indicate that exposure can lead to adverse effects on aquatic organisms.
  • Human Health Risks : Occupational exposure has been linked to skin sensitization and allergic reactions. Long-term exposure may pose risks for carcinogenicity .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties and activities:

Compound NameCAS NumberBiological ActivityToxicity Level
1,4-Benzenediamine106-63-8Antioxidant, MutagenicModerate
N-Isopropyl-N'-phenyl-p-phenylenediamine65138-72-9Antioxidant, AntimicrobialHigh
N,N'-Diphenyl-p-phenylenediamine103-24-2AntioxidantLow

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